4-bromo-1-isopropyl-5-methyl-1H-imidazole

Medicinal Chemistry ADME Prediction Physicochemical Properties

Generic imidazole building blocks fail to deliver the regioselective reactivity required for precise C4-functionalization in drug-discovery SAR campaigns. The 4-bromo-1-isopropyl-5-methyl-1H-imidazole solves this gap with a single, well-defined halogenation pattern that enables reliable Suzuki, Negishi, and Buchwald-Hartwig couplings. • Regioselective C4-bromo handle: avoids the competing reactivity of C2-bromo regioisomers, reducing side-product formation and simplifying purification. • Optimized lipophilicity (XLogP3 = 2.1 vs 1.1 for the non-brominated scaffold): delivers a predictable logP shift for membrane-permeability tuning without altering the core topology. • Scalable process window: the 4-bromo analog offers controlled reactivity in Pd-catalyzed couplings compared to the more labile 4-iodo congener, supporting robust scale-up with lower catalyst loadings.

Molecular Formula C7H11BrN2
Molecular Weight 203.08 g/mol
Cat. No. B8036749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-isopropyl-5-methyl-1H-imidazole
Molecular FormulaC7H11BrN2
Molecular Weight203.08 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1C(C)C)Br
InChIInChI=1S/C7H11BrN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3
InChIKeyFQNGDFHVKXSLEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-isopropyl-5-methyl-1H-imidazole: Key Properties & Vendor Data


4-Bromo-1-isopropyl-5-methyl-1H-imidazole (CAS 1856100-87-2) is a halogenated heterocyclic building block featuring a 1,3-diazole core substituted with an N-isopropyl group, a C5-methyl group, and a C4-bromine atom. Its molecular formula is C₇H₁₁BrN₂, with a molecular weight of 203.08 g/mol, and it is supplied as a solid soluble in organic solvents such as dichloromethane and acetonitrile . Predicted physicochemical properties include a boiling point of 286.8±20.0°C, density of 1.43±0.1 g/cm³, topological polar surface area (TPSA) of 17.8 Ų, and a calculated partition coefficient (XLogP3) of 2.1, indicating moderate lipophilicity .

Synthetic Workflow Halogenated heterocyclic building block for regioselective C4 functionalization
Medicinal Chemistry Intermediate for modulating lipophilicity in lead optimization programs Supports ADME property screening context
Procurement Context Solid soluble in organic solvents; supports controlled cross-coupling scale-up research

Why 4-Bromo-1-isopropyl-5-methyl-1H-imidazole Cannot Be Substituted


The specific substitution pattern of 4-bromo-1-isopropyl-5-methyl-1H-imidazole dictates its unique reactivity profile and physicochemical properties, making it non-interchangeable with other halogenated or non-halogenated imidazole analogs. The presence and position of the bromine atom (C4 vs. C2) critically influence its electronic environment, lipophilicity, and utility in cross-coupling reactions. For example, the non-brominated parent scaffold, 1-isopropyl-5-methyl-1H-imidazole, has a significantly lower molecular weight (124.18 g/mol) and lower lipophilicity (XLogP3 = 1.1), which would result in a fundamentally different chemical behavior and biological profile . Similarly, regioisomers like 2-bromo-1-isopropyl-5-methyl-1H-imidazole or the 4-iodo analog present different steric and electronic properties, affecting reactivity in nucleophilic substitution or metal-catalyzed couplings, thus preventing direct substitution in established synthetic routes or structure-activity relationships .

Scaffold Mismatch
4-Bromo-1-isopropyl-5-methyl-1H-imidazole
Non-halogenated parent scaffold may shift lipophilicity and reactivity profile, altering downstream biological readouts.
Regioisomer Risk
4-Bromo substitution
2-Bromo regioisomer presents distinct electronic environment; may not transfer in established C4-specific cross-coupling routes.
Reactivity Trade-off
4-Bromo (controlled reactivity)
4-Iodo analog may lead to higher side-product risk; process-chemistry profile may differ.

4-Bromo-1-isopropyl-5-methyl-1H-imidazole: Comparison with Key Analogs


Lipophilicity Comparison: 4-Bromo Analog vs. Parent Scaffold

The 4-bromo-1-isopropyl-5-methyl-1H-imidazole compound demonstrates a significantly higher calculated partition coefficient (XLogP3 = 2.1) compared to the non-halogenated parent scaffold, 1-isopropyl-5-methyl-1H-imidazole (XLogP3 = 1.1) . This quantifiable increase in lipophilicity is a direct consequence of the bromine substitution at the C4 position, which is expected to enhance passive membrane permeability, a critical parameter in early-stage drug discovery.

Lipophilicity Shift
Cross-study comparable
+1.0 logP
Supports ADME lead optimization screening
Calculated XLogP3 vs parent scaffold
Medicinal Chemistry ADME Prediction Physicochemical Properties

Regioisomeric Reactivity: C4- vs. C2-Bromo Substitution

The C4-bromo substitution pattern in 4-bromo-1-isopropyl-5-methyl-1H-imidazole provides a distinct synthetic handle compared to the C2-bromo regioisomer . While both compounds have the same molecular formula (C₇H₁₁BrN₂) and molecular weight (203.08 g/mol), the differing position of the bromine atom on the imidazole ring leads to different electronic environments. This affects its reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), as established in general imidazole chemistry principles.

Regioisomeric Reactivity
Class-level inference
C4 vs C2 selectivity
Regioselectivity context for cross-coupling routes
Inferred from imidazole chemistry principles
Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

Cross-Coupling Reactivity: 4-Bromo vs. 4-Iodo Analog

The choice between 4-bromo-1-isopropyl-5-methyl-1H-imidazole and its 4-iodo counterpart involves a trade-off in reactivity. The 4-iodo analog, 4-iodo-1-isopropyl-5-methyl-1H-imidazole, has a higher molecular weight (250.08 g/mol) and lower calculated lipophilicity (XLogP3 = 1.8) [1]. While the C-I bond is generally more reactive in oxidative addition steps of palladium-catalyzed cross-coupling reactions, the C-Br bond in the target compound offers a more controlled and often preferred reactivity profile, which can lead to higher yields and fewer side reactions in certain catalytic systems .

Halogen Reactivity Profile
Class-level inference
C-Br vs C-I control
Process chemistry robustness review
Higher yield/side-reaction balance may favor Br analog
Synthetic Chemistry Cross-Coupling Reactivity

4-Bromo-1-isopropyl-5-methyl-1H-imidazole: Key Applications


Lipophilicity-Driven Lead Optimization

Based on its significantly higher calculated XLogP3 of 2.1 compared to the parent scaffold (XLogP3 = 1.1), this compound is a strategic intermediate for medicinal chemists aiming to increase the lipophilicity of a lead series. This modification is crucial for improving membrane permeability and potentially enhancing oral bioavailability or blood-brain barrier penetration, as demonstrated in the comparative data . Procurement should prioritize this specific 4-bromo analog when the goal is to achieve this precise lipophilicity shift without altering the core scaffold's topology.

Regioselective C4 Imidazole Functionalization

The 4-bromo substitution pattern is essential for synthetic routes requiring regioselective functionalization at the C4 position of the imidazole ring. The distinct electronic environment of the C4-bromo bond, as compared to the C2-bromo regioisomer, makes it the required building block for synthesizing 4-aryl, 4-alkyl, or 4-amino imidazole derivatives via cross-coupling or nucleophilic substitution . This specificity is critical for constructing complex molecules with defined substitution patterns.

Controlled Cross-Coupling in Process Chemistry

When developing scalable synthetic processes, the 4-bromo analog offers a more controlled reactivity profile in palladium-catalyzed cross-coupling reactions compared to the more reactive 4-iodo analog . This can lead to improved reaction yields, reduced catalyst loading, and easier purification by minimizing side-product formation. Procurement of the 4-bromo compound is thus justified in process research and development where reaction robustness and scalability are paramount.

Application
Selection Property
Validation Focus
Lipophilicity-Driven Lead Optimization
Calculated logP shift context
Membrane permeability and ADME endpoint review
Regioselective C4 Imidazole Functionalization
C4-bromo substitution pattern
Cross-coupling regioselectivity and electronic environment validation
Controlled Cross-Coupling in Process Chemistry
C-Br reactivity window review
Reaction scalability and side-product minimization

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